![molecular formula C28H36ClNO3 B14242035 (11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol CAS No. 214140-51-9](/img/structure/B14242035.png)
(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol is a synthetic compound with a complex structure. It belongs to the class of chlorinated steroids and is characterized by its unique chemical configuration, which includes a chloro group and a dimethylaminoethoxyphenyl group attached to the steroid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol typically involves multiple steps, including the introduction of the chloro group and the dimethylaminoethoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized steroids.
Aplicaciones Científicas De Investigación
(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of hormone-related disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and cellular function, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: A natural steroid hormone with a similar backbone structure but lacking the chloro and dimethylaminoethoxyphenyl groups.
Chlorotrianisene: A synthetic estrogen with a chloro group but different overall structure.
Uniqueness
(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol is unique due to its specific chemical modifications, which confer distinct biological and chemical properties. These modifications can enhance its binding affinity to steroid receptors and alter its metabolic stability, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
214140-51-9 |
|---|---|
Fórmula molecular |
C28H36ClNO3 |
Peso molecular |
470.0 g/mol |
Nombre IUPAC |
(8S,9R,11S,13S,14S,17S)-4-chloro-11-[4-[2-(dimethylamino)ethoxy]phenyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C28H36ClNO3/c1-28-16-22(17-4-6-18(7-5-17)33-15-14-30(2)3)26-19-10-12-24(31)27(29)20(19)8-9-21(26)23(28)11-13-25(28)32/h4-7,10,12,21-23,25-26,31-32H,8-9,11,13-16H2,1-3H3/t21-,22+,23-,25-,26+,28-/m0/s1 |
Clave InChI |
DVBSGAHYOBEMBU-QVVDWPINSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4Cl)O)C5=CC=C(C=C5)OCCN(C)C |
SMILES canónico |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4Cl)O)C5=CC=C(C=C5)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



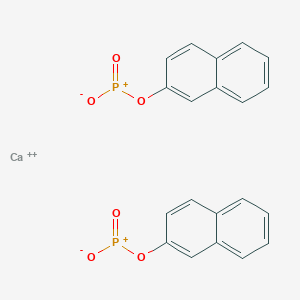
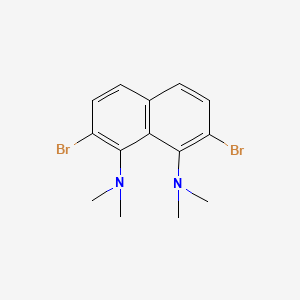

![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
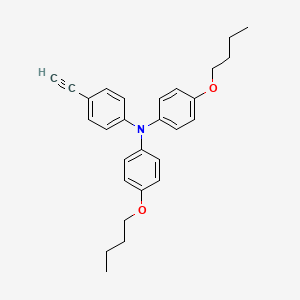
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
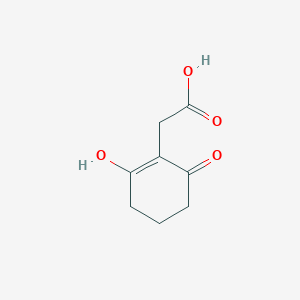


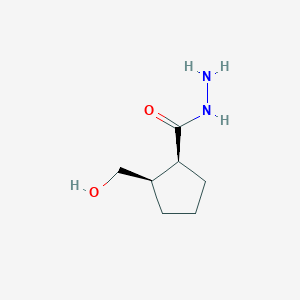

![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
